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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Venglustat is an investigational, orally administered, brain-penetrant small molecule designed

to inhibit glucosylceramide synthase (GCS).[1][2] This enzyme plays a crucial role in the initial

step of the synthesis pathway for most glycosphingolipids (GSLs).[3][4] By targeting GCS,

Venglustat reduces the production of glucosylceramide (GL-1), the primary building block for a

wide array of more complex GSLs, including globotriaosylceramide (GL-3), gangliosides (e.g.,

GM3), and glucosylsphingosine (lyso-GL-1).[4][5] This mechanism, known as substrate

reduction therapy (SRT), offers a therapeutic approach for several lysosomal storage disorders

(LSDs) characterized by the pathological accumulation of these GSLs due to genetic defects in

their degradation pathways.[6][7]

Venglustat is under clinical investigation for multiple conditions, including Gaucher disease

type 3, Fabry disease, and GM2 gangliosidosis.[4][8] While it has shown effective inhibition of

the GSL pathway, clinical programs for autosomal dominant polycystic kidney disease

(ADPKD) and GBA1-associated Parkinson's disease were halted as the reduction in GSLs did

not translate to clinical efficacy in those specific diseases.[6][9]

Core Mechanism of Action
Glycosphingolipid synthesis is a sequential process that begins in the Golgi apparatus.[3] The

enzyme glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to a

ceramide molecule, forming glucosylceramide (GL-1).[2] GL-1 is then further processed by

various glycosyltransferases to form hundreds of different complex GSLs. In many LSDs, a
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deficiency in a specific lysosomal hydrolase prevents the breakdown of a particular GSL,

leading to its accumulation.

Venglustat acts as a potent and specific inhibitor of GCS.[2] By blocking this initial, rate-limiting

step, it reduces the overall flux through the GSL synthesis pathway. This leads to a decrease in

the production of GL-1 and, consequently, all downstream GSLs. The therapeutic rationale is

that by decreasing the rate of synthesis to match the impaired rate of degradation, the

pathological accumulation of GSLs in lysosomes can be slowed, halted, or even reversed,

thereby ameliorating disease progression.[2][10]
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Venglustat inhibits Glucosylceramide Synthase (GCS), the initial enzyme in the GSL synthesis
pathway.
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Quantitative Data on Glycosphingolipid Reduction
Venglustat's pharmacodynamic effect has been quantified across various studies,

demonstrating consistent target engagement through the reduction of key GSL biomarkers in

plasma, cerebrospinal fluid (CSF), and tissues.

Table 1: Effects in Healthy Volunteers (14-Day
Treatment)

Venglustat
Dose

n
Mean Plasma
GL-1
Reduction

Mean Plasma
GM3
Reduction

Reference

5 mg/day 12 67.0%
42.7% of

baseline
[4]

10 mg/day 12 74.4%
49.4% of

baseline
[4]

20 mg/day 12 76.3%
57.8% of

baseline
[4]

Data shows a clear time- and dose-dependent reduction in plasma GL-1 and GM3.[4]

Table 2: Effects in Patients with Fabry Disease (15
mg/day)

Biomarker Timepoint
Mean Change
from Baseline

p-value Reference

Plasma GL-3 Week 26 -41.7% - [11]

Week 156 (3

years)
-77.5% - [11]

Skin GL-3

Inclusions¹
Week 26 -0.06 (SD 0.03) 0.0010 [5][12]

Week 156 (3

years)
-0.12 (SD 0.04) 0.0008 [5][12]
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¹Fraction of superficial skin capillary endothelium cytoplasm volume occupied by GL-3

inclusions. The reduction of the proximal marker GL-1 was rapid, while the more distal marker,

plasma GL-3, showed a progressive and sustained reduction over time.[5][11][12]

Table 3: Effects in Patients with Gaucher Disease Type 3
(15 mg/day for 1 year)

Biomarker Compartment
Median
Decrease from
Baseline

Interquartile
Range (IQR)

Reference

Glucosylceramid

e (GL-1)
Plasma 78% 72, 84 [13]

CSF 81% 77, 83 [13]

Glucosylsphingo

sine (lyso-GL-1)
Plasma 56% 41, 60 [13]

CSF 70% 46, 76 [13]

These data from the LEAP trial demonstrate that Venglustat effectively crosses the blood-brain

barrier and reduces GSLs in the central nervous system.[2][13]

Table 4: Effects in a Mouse Model of GBA-related
Synucleinopathy
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Biomarker Compartment
Treatment
Group

Result Reference

Glucosylceramid

e (GlcCer)
Plasma Venglustat

Significantly

reduced vs.

control (p <

0.0001)

[14][15]

Brain Venglustat

Significantly

reduced vs.

control (p <

0.0001)

[14][15]

CSF Venglustat

Significantly

reduced vs.

control (p <

0.0001)

[14]

Glucosylsphingo

sine (GlcSph)
Plasma Venglustat

Significantly

reduced vs.

control (p <

0.0001)

[15]

Brain Venglustat

Significantly

reduced vs.

control (p <

0.0001)

[15]

Venglustat administration in mouse models confirmed target engagement in both peripheral

and central compartments.[14][15]

Experimental Protocols
Detailed methodologies from the cited studies are summarized below, providing insight into

how the effects of Venglustat are assessed.

Quantification of Glycosphingolipids
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The primary method for determining the concentration of GSLs such as GL-1, GM3, GL-3, and

lyso-GL-3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[5][15]

Sample Preparation: Plasma or CSF samples are collected from study participants.[2][15]

For tissue analysis, brain or skin samples are homogenized.[5][15]

Extraction: Lipids, including GSLs, are extracted from the biological matrix, typically using a

liquid-liquid extraction method with organic solvents.[15]

Chromatographic Separation: The extracted lipids are injected into a liquid chromatography

system, which separates the different lipid species based on their physicochemical

properties (e.g., polarity).

Mass Spectrometry Detection: The separated lipids are ionized and detected by a tandem

mass spectrometer. The instrument is set to specifically monitor for the mass-to-charge ratio

of the target GSLs and their characteristic fragment ions, allowing for highly specific and

sensitive quantification.[5]

Data Analysis: The concentration of each GSL is determined by comparing its signal intensity

to that of a known concentration of an internal standard.

Clinical Trial Workflow
The clinical development of Venglustat follows a structured protocol common in

pharmaceutical research, designed to assess safety, pharmacokinetics, and efficacy.

Screening Period
(Eligibility Assessment) Randomization Double-Blind Treatment

(Venglustat vs. Placebo)
 Group A

 Group B

Open-Label Extension
(All Participants Receive Venglustat)

Post-Treatment
Safety Follow-Up

Click to download full resolution via product page

A typical workflow for a randomized, placebo-controlled clinical trial with an open-label
extension.

Screening: Potential participants are evaluated against inclusion and exclusion criteria to

ensure they are suitable for the study.[16]
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Treatment Period: Enrolled patients are randomized to receive either Venglustat or a

matching placebo for a defined period (e.g., 52-104 weeks).[9][16] During this phase, safety,

efficacy (clinical endpoints), and pharmacodynamic markers (GSL levels) are regularly

assessed.[2]

Open-Label Extension: Following the primary treatment period, participants may be offered

the opportunity to enroll in an extension study where all individuals receive Venglustat. This

provides long-term safety and efficacy data.[5][16]

Safety Follow-Up: After treatment conclusion, participants are monitored for a period to

assess any lasting effects.[16]

Logic of Substrate Reduction Therapy (SRT)
The fundamental principle of SRT is to re-establish metabolic homeostasis in the presence of a

deficient catabolic enzyme.

Normal State Disease State (LSD) SRT Treatment (Venglustat)

GSL Synthesis

Lysosomal Degradation

Balanced Flux

GSL Synthesis

Impaired Degradation

Unbalanced Flux
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SRT aims to balance GSL synthesis with impaired degradation to prevent substrate
accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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